molecular formula C9H11F3N2O B8527423 2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)-

2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No.: B8527423
M. Wt: 220.19 g/mol
InChI Key: QSWNCYHDTPLDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)- is a useful research compound. Its molecular formula is C9H11F3N2O and its molecular weight is 220.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanamine, 5-(2,2,2-trifluoro-1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[5-(1,1,1-trifluoropropan-2-yloxy)pyridin-2-yl]methanamine

InChI

InChI=1S/C9H11F3N2O/c1-6(9(10,11)12)15-8-3-2-7(4-13)14-5-8/h2-3,5-6H,4,13H2,1H3

InChI Key

QSWNCYHDTPLDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=CN=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add (±)-5-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carbonitrile (810 mg, 3.7 mmol), 10% Pd/C (Degussa type E101, 50% water by wt, 300 mg), and trifluoroacetic acid (4 mL) in methanol (50 mL) to a pressure vessel. Pressurize the vessel to 40 psi with hydrogen for 0.25 h. Filter the mixture through Celite® and wash the cake with warm ethanol followed by DCM under a nitrogen atmosphere. Concentrate in vacuo to obtain the crude product as a trifluoroacetic acid salt. Prepare the free base with SCX ion chromatography, then purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (676 mg, 82%). GC-MS m/z: 220 (M+).
Name
(±)-5-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carbonitrile
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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